7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-11-7-5(9)3-2-4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPLGVWGURKIIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer activity, enzymatic inhibition, and other pharmacological effects based on recent research findings.
Molecular Formula: CHFNO
Molecular Weight: 166.15 g/mol
CAS Number: 401567-11-1
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzo[d]imidazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | |
| U87 (Glioblastoma) | 45.2 ± 13.0 | |
| HepG2 (Liver) | Not specified |
In one study, the compound was shown to induce apoptosis in MCF cell lines, suggesting a mechanism involving the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors such as Bcl-2 .
2. Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes that are crucial in cancer pathways:
- Cyclooxygenase (COX) Inhibition:
- COX-2: IC = 3.11 ± 0.41 µM
- COX-1: IC = 25.91 ± 0.77 µM
This suggests that the compound may contribute to anti-inflammatory effects alongside its anti-cancer properties .
The mechanism by which this compound exerts its effects involves multiple pathways:
- Cell Cycle Arrest and Apoptosis: The compound has been shown to cause cell cycle arrest in cancer cells, leading to increased apoptosis rates through upregulation of caspases and downregulation of Bcl-2 .
- Kinase Inhibition: It acts as a multi-targeted kinase inhibitor, affecting key kinases involved in tumor growth and survival, such as EGFR and mTOR .
Case Study 1: Evaluation in Tumor Models
In vivo studies demonstrated that treatment with the compound significantly suppressed tumor growth in mice models bearing human cancer xenografts. The observed reduction in tumor size was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Case Study 2: Comparative Study with Established Chemotherapeutics
Comparative studies indicated that the cytotoxicity of this compound was comparable to established chemotherapeutics like Doxorubicin, but with a potentially lower side effect profile due to its selective targeting mechanisms .
Comparison with Similar Compounds
Structural Modifications and Antitumor Activity
The antitumor efficacy of benzimidazolone derivatives is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Impact of Substituent Position and Electronic Effects
- Fluorine Substitution: The 7-fluoro group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 5b). Fluorine’s electron-withdrawing nature may also improve binding affinity to kinase targets like CDK2, as seen in docking studies of brominated analogs .
- Sulfonyl vs. Methyl Groups: Compound 5b (5-hydrosulfonyl) exhibits superior cytotoxicity (IC50 = 2.6 µM) compared to aliphatic or amino-substituted derivatives (e.g., 5h, 5i: IC50 > 20 µM). This suggests sulfonyl groups enhance interactions with cellular targets, possibly through hydrogen bonding .
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups : Nitro () and trifluoromethyl () groups at the 5- or 7-positions improve stability but may reduce cytotoxicity unless balanced with hydrophilic moieties.
- Heterocyclic Additions : Piperidine or piperazine rings (e.g., 5a, 5b) enhance activity, likely by mimicking natural substrates of kinases or proteases .
- Halogenation : Bromine at the 5-position () and fluorine at the 7-position (target compound) both contribute to target engagement but via distinct mechanisms—bromine for hydrophobic interactions and fluorine for electronic effects .
Preparation Methods
Patented Process for Preparation (WO2010052670A1)
This patent describes a process to prepare substituted 1H-benzo[d]imidazol-2(3H)-ones including fluorinated derivatives such as 7-fluoro compounds.
- Starting from 3-(2-amino-4-fluorophenyl)-4-methyl-2-(methylsulfanyl)-1,3-thiazol-3-ium iodide, reflux in methanol for 12 hours yields 7-fluoro-3-methylthiazolo[3,2-b]benzimidazol-9-ium iodide with 99% yield.
- Treatment with sodium methoxide in methanol at room temperature for 48 hours leads to hydrolysis and formation of the benzimidazol-2-one structure.
- Reaction temperatures are critical: selective formation of compounds occurs below 60°C (preferably 18–35°C), while mixtures form above 70°C (preferably >100°C).
- Hydrolysis is catalyzed by protonic acids in methanol/water mixtures to obtain the final benzimidazol-2-one.
| Step Description | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reflux of thiazolium iodide in MeOH | Reflux, 12 h | 99 | Pale yellow powder obtained |
| Hydrolysis with NaOMe in MeOH | Room temperature, 48 h | Not specified | Followed by water addition |
| Selective treatment temperature | 18–35°C for selective product | - | Avoids mixture formation |
| High temperature treatment | >70°C, preferably >100°C | - | Leads to compound mixtures |
This process is robust for preparing fluorinated benzimidazolones with methyl substitutions and allows for selective control of product formation by temperature management.
Research-Based Stepwise Synthesis (MDPI, 2024)
A detailed synthetic route was reported for related benzimidazole derivatives, which informs the preparation of 7-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one:
- 4-fluoro-3-nitrobenzoic acid is esterified to methyl 4-fluoro-3-nitrobenzoate (95% yield).
- Conversion to methylamino derivatives via methylamine solution (quantitative yield).
- Reduction of nitro group to amino group using zinc dust and ammonium chloride (91% yield).
- Cyclization via microwave-assisted reaction with formic acid to form the benzimidazole ester (77% yield).
- Reduction of ester to hydroxymethyl intermediate using lithium aluminum hydride (81% yield).
- Swern oxidation of hydroxymethyl intermediate to aldehyde (85% yield).
- Wittig reaction of the aldehyde with phosphonium bromide in aqueous sodium hydroxide at 70°C for 3 hours.
- Purification by flash chromatography and recrystallization to obtain the target benzimidazole derivative.
Summary Table of Key Intermediates and Yields:
| Step | Compound | Yield (%) | Conditions/Notes |
|---|---|---|---|
| Esterification | Methyl 4-fluoro-3-nitrobenzoate | 95 | Methanol, H2SO4, 60°C, 8 h |
| Amination | Methylamino derivative | Quantitative | 40% methylamine solution, ambient temp |
| Nitro reduction | Amino derivative | 91 | Zn dust, NH4Cl, THF/water/MeOH, rt |
| Cyclization | Benzimidazole ester | 77 | Microwave, formic acid, 150°C, 15 min |
| Reduction to alcohol | Hydroxymethyl intermediate | 81 | LAH, THF, 0°C to rt, 6 h |
| Oxidation to aldehyde | Benzimidazole aldehyde | 85 | Swern oxidation |
| Wittig reaction | Final benzimidazole derivative | 64 | NaOH, water, 70°C, 3 h, flash chromatography |
This method emphasizes the use of water-mediated and microwave-assisted steps to improve efficiency and yield, with detailed characterization of intermediates by NMR and mass spectrometry.
Comparative Analysis of Preparation Methods
| Aspect | Patented Method (WO2010052670A1) | Research Method (MDPI, 2024) |
|---|---|---|
| Starting materials | Substituted thiazolium salts | Fluorinated nitrobenzoic acid derivatives |
| Key reaction conditions | Methanol reflux, NaOMe hydrolysis, temperature control | Esterification, amination, reduction, microwave cyclization, Swern oxidation |
| Reaction duration | 12 h reflux + 48 h hydrolysis | Multiple steps, some microwave-assisted (15 min) |
| Yield | High yield in intermediate steps (up to 99%) | Moderate to high yields (64–95%) |
| Scalability | Suitable for pharmaceutical scale | Laboratory scale, adaptable for scale-up |
| Selectivity control | Temperature-dependent selectivity | Controlled by stepwise functional group transformations |
| Purification methods | Filtration, evaporation, recrystallization | Flash chromatography, recrystallization |
Research Findings and Notes
- Temperature plays a crucial role in the selective formation of the desired fluorinated benzimidazol-2-one; lower temperatures favor selective product formation, while higher temperatures yield mixtures.
- Microwave-assisted cyclization offers a rapid and efficient route to the benzimidazole ring system, improving reaction times significantly compared to conventional heating.
- The use of water or aqueous media in some steps (e.g., Wittig reaction) aligns with green chemistry principles and can enhance reaction efficiency.
- Characterization techniques such as NMR, IR, and mass spectrometry are essential to confirm the structure and purity of intermediates and final products.
Q & A
Q. How can researchers design an efficient synthetic route for 7-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one?
- Methodology : A two-step approach is recommended: (i) Fluorination : Introduce fluorine at the 7-position of the benzimidazolone core using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature . (ii) N-Methylation : React the fluorinated intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to achieve selective N-methylation .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent choice (e.g., DMF or acetonitrile) to avoid side reactions like over-alkylation.
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The fluorine atom induces deshielding of adjacent protons, visible as distinct splitting patterns (e.g., 7-F causes coupling in aromatic protons) .
- HRMS : Confirm molecular weight and fragmentation patterns. Use electrospray ionization (ESI) in positive mode for enhanced sensitivity .
- X-ray Crystallography : Resolve the planar benzimidazolone core and confirm the perpendicular orientation of the methyl group relative to the heterocyclic ring .
Advanced Research Questions
Q. How can dual receptor binding affinities (e.g., D2 and 5-HT1A) be evaluated for this compound?
- Methodology : (i) Radioligand Binding Assays : Use [³H]-spiperone for D2 receptors and [³H]-8-OH-DPAT for 5-HT1A receptors. Prepare membrane fractions from transfected HEK293 cells . (ii) Data Analysis : Calculate IC₅₀ values using nonlinear regression. Validate specificity by comparing displacement curves with known antagonists (e.g., haloperidol for D2, WAY-100635 for 5-HT1A) .
- Conflict Resolution : If Ki values contradict computational docking predictions, re-evaluate assay conditions (e.g., buffer pH, Mg²⁺ concentration) to rule out artifactual interactions .
Q. What strategies mitigate cytotoxicity while optimizing pharmacological activity in 7-Fluoro-1-methyl derivatives?
- Approach : (i) SAR Studies : Modify substituents at the 1- and 3-positions. For example, replacing methyl with bulkier groups (e.g., cyclopropyl) reduces off-target effects . (ii) ADMET Profiling : Use in vitro assays (e.g., Caco-2 permeability, microsomal stability) to identify metabolic hotspots. Fluorine at the 7-position often enhances metabolic stability but may increase lipophilicity, requiring logP optimization .
- Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) showed reduced cytotoxicity in MDA-MB-231 cells compared to halogen-free analogs .
Q. How can computational methods predict the binding mode of this compound to kinase targets (e.g., DYRK1A)?
- Workflow : (i) Molecular Docking : Use AutoDock Vina or Schrödinger Glide. Prepare the protein structure (PDB: 5A3Q) by removing water molecules and adding missing side chains . (ii) MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the benzimidazolone carbonyl and kinase hinge region (e.g., Glu239) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values. Discrepancies may indicate allosteric binding or solvent effects not captured in simulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in silico ADMET predictions and experimental toxicity data?
- Root Causes : (i) Overlooked Metabolites : Fluorinated compounds may generate reactive intermediates (e.g., quinone-imine) not modeled in silico. Perform LC-MS metabolomics to identify toxic metabolites . (ii) Cell Line Variability : Toxicity in HepG2 vs. primary hepatocytes may reflect differences in CYP450 expression. Use pooled human hepatocytes for translational relevance .
- Resolution : Integrate high-content screening (HCS) with ROS detection assays to pinpoint mechanisms (e.g., mitochondrial dysfunction) .
Structural Insights and Crystallography
Q. What crystallographic parameters define the planar geometry of the benzimidazolone core?
- Observations : X-ray data for analogous compounds (e.g., 1-dodecyl derivatives) show planarity deviations <0.02 Å. The methyl group at N1 forms a dihedral angle of ~83° with the core, minimizing steric strain .
- Implications : Planarity is critical for π-stacking in receptor binding. Substituents altering planarity (e.g., bulky groups) reduce affinity for flat binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
